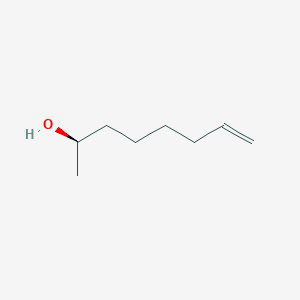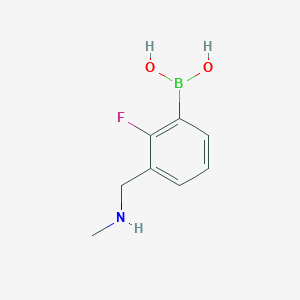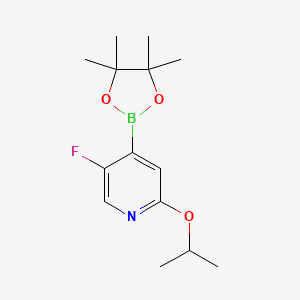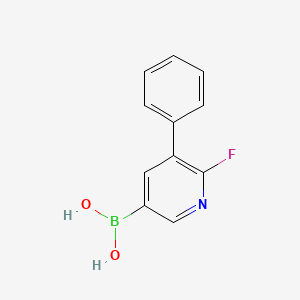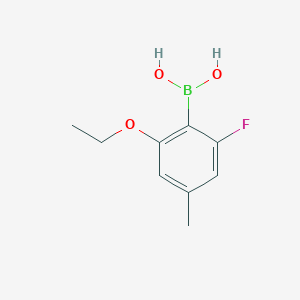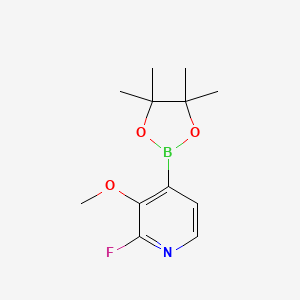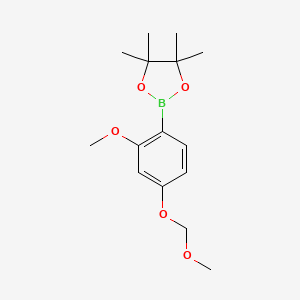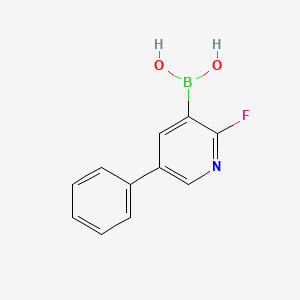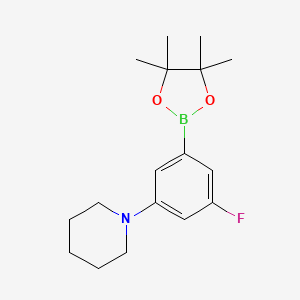
4-Cyclopropyl-2-methylphenylboronic acid
概要
説明
“4-Cyclopropyl-2-methylphenylboronic acid” is an organoboron compound . It is a relatively stable, readily prepared, and generally environmentally benign reagent . It is used in the Suzuki–Miyaura cross-coupling, a widely applied transition metal catalyzed carbon–carbon bond-forming reaction .
Synthesis Analysis
The synthesis of “this compound” and similar organoboron compounds often involves the Suzuki–Miyaura cross-coupling . This process uses exceptionally mild and functional group tolerant reaction conditions . Protodeboronation of alkyl boronic esters is another method that has been reported for the synthesis of similar compounds .
Molecular Structure Analysis
The molecular formula of “this compound” is C10H13BO2 . The InChI code for this compound is 1S/C10H13BO2/c1-7-6-9(8-2-3-8)4-5-10(7)11(12)13/h4-6,8,12-13H,2-3H2,1H3 . More detailed structural analysis can be found in studies of similar compounds .
Chemical Reactions Analysis
Organoboron compounds like “this compound” are often used in Suzuki–Miyaura cross-coupling reactions . These reactions involve the formation of carbon–carbon bonds through the coupling of an organoboron compound with an organic halide or triflate . Protodeboronation of alkyl boronic esters is another reaction involving similar compounds .
Physical And Chemical Properties Analysis
The molecular weight of “this compound” is 176.020 . It has a density of 1.1±0.1 g/cm3 . The boiling point is 333.5±52.0 °C at 760 mmHg . The compound is a solid at room temperature .
科学的研究の応用
4-Cyclopropyl-2-methylphenylboronic acid has a wide range of applications in scientific research. It is commonly used as a reagent in organic synthesis and as a tool for studying various biochemical and physiological processes. One of the most significant applications of this compound is in the field of medicinal chemistry, where it is used to design and develop new drugs.
作用機序
Target of Action
The primary target of 4-Cyclopropyl-2-methylphenylboronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The compound serves as an organoboron reagent in this process, contributing to the formation of new carbon-carbon bonds .
Mode of Action
In the Suzuki–Miyaura coupling reaction, the compound interacts with its targets through two key processes: oxidative addition and transmetalation . Oxidative addition involves the donation of electrons from palladium to form a new Pd–C bond . Transmetalation, on the other hand, involves the transfer of the organoboron group (from the compound) to palladium .
Biochemical Pathways
The compound plays a crucial role in the Suzuki–Miyaura coupling reaction, which is a part of larger biochemical pathways involved in carbon–carbon bond formation . The success of these pathways can lead to the synthesis of complex organic compounds .
Pharmacokinetics
It’s important to note that boronic acids and their esters, including this compound, are only marginally stable in water . This could potentially impact their bioavailability and efficacy.
Result of Action
The primary result of the compound’s action is the formation of new carbon–carbon bonds via the Suzuki–Miyaura coupling reaction . This can lead to the synthesis of a wide range of organic compounds, contributing to various chemical and pharmaceutical applications .
Action Environment
The action of this compound is influenced by environmental factors such as pH. For instance, the rate of hydrolysis of boronic esters, including this compound, is considerably accelerated at physiological pH . This could potentially affect the compound’s stability, action, and efficacy in biological systems .
実験室実験の利点と制限
One of the main advantages of using 4-Cyclopropyl-2-methylphenylboronic acid in lab experiments is its unique structure, which allows it to interact with various biological molecules. This property makes it a valuable tool for studying various biochemical and physiological processes. However, one of the limitations of using this compound is its toxicity, which can be harmful to living organisms.
将来の方向性
There are many future directions for the research and development of 4-Cyclopropyl-2-methylphenylboronic acid. One of the most significant areas of research is in the field of medicinal chemistry, where it can be used to design and develop new drugs. Additionally, it can be used to study the role of various enzymes in biological processes and to develop new catalytic systems for organic synthesis.
Conclusion:
In conclusion, this compound is a valuable tool for studying various biochemical and physiological processes. Its unique structure and properties make it a valuable reagent in organic synthesis and a tool for studying the role of enzymes in biological processes. However, its toxicity limits its use in living organisms. The future directions for research and development of this compound are vast, and it has the potential to lead to many significant discoveries in the field of medicinal chemistry and organic synthesis.
Safety and Hazards
The safety information for “4-Cyclopropyl-2-methylphenylboronic acid” includes the following hazard statements: H315, H319, H335 . Precautionary statements include P261, P305, P351, P338 . It is recommended to avoid breathing mist, gas, or vapors, avoid contact with skin and eyes, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .
特性
IUPAC Name |
(4-cyclopropyl-2-methylphenyl)boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BO2/c1-7-6-9(8-2-3-8)4-5-10(7)11(12)13/h4-6,8,12-13H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAXRAZBEKCHQRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)C2CC2)C)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901242719 | |
| Record name | Boronic acid, B-(4-cyclopropyl-2-methylphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901242719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2121514-07-4 | |
| Record name | Boronic acid, B-(4-cyclopropyl-2-methylphenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2121514-07-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Boronic acid, B-(4-cyclopropyl-2-methylphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901242719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





